molecular formula C8H7F2N3 B12625133 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)-

Cat. No.: B12625133
M. Wt: 183.16 g/mol
InChI Key: JPXZOXVKVBQYEO-UHFFFAOYSA-N
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Description

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- is a heterocyclic compound that belongs to the class of pyrrolopyridines. These compounds are characterized by a pyrrole ring fused to a pyridine ring.

Preparation Methods

The synthesis of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments.

Chemical Reactions Analysis

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- involves its interaction with FGFRs. The compound binds to the tyrosine kinase domain of FGFRs, inhibiting their activity. This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are involved in cell proliferation, migration, and survival .

Comparison with Similar Compounds

1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- can be compared with other pyrrolopyridine derivatives:

The uniqueness of 1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(difluoromethyl)- lies in its specific structure and its potential as an FGFR inhibitor, making it a valuable compound for cancer research and drug development.

Properties

Molecular Formula

C8H7F2N3

Molecular Weight

183.16 g/mol

IUPAC Name

2-(difluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine

InChI

InChI=1S/C8H7F2N3/c9-7(10)6-2-4-1-5(11)3-12-8(4)13-6/h1-3,7H,11H2,(H,12,13)

InChI Key

JPXZOXVKVBQYEO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(NC2=NC=C1N)C(F)F

Origin of Product

United States

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